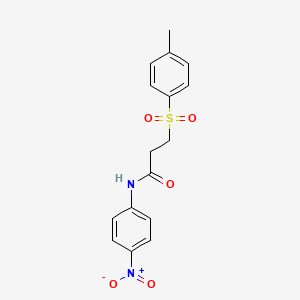

N-(4-nitrophenyl)-3-tosylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-12-2-8-15(9-3-12)24(22,23)11-10-16(19)17-13-4-6-14(7-5-13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDQGLQXKFTTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Nitrophenyl 3 Tosylpropanamide and Its Analogues

Strategies for Amide Bond Formation in N-(4-nitrophenyl)-3-tosylpropanamide Synthesis

The core challenge in synthesizing this compound lies in the coupling of an amine (4-nitroaniline) with a carboxylic acid (3-tosylpropanoic acid). The electron-withdrawing nature of the nitro group on the aniline (B41778) ring decreases its nucleophilicity, making the reaction more challenging than with electron-rich anilines. Therefore, activation of the carboxylic acid is typically required. luxembourg-bio.com

The most common method for forming amide bonds involves the use of stoichiometric coupling reagents that activate the carboxylic acid component. luxembourg-bio.com This activation converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com

A primary class of coupling reagents is the carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). peptide.com The reaction of a carboxylic acid with DCC forms an O-acylisourea intermediate. This highly reactive intermediate can then be attacked by the amine to form the desired amide. luxembourg-bio.com A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and must be removed by filtration. luxembourg-bio.compeptide.com

Phosphonium-based reagents represent another major class. Reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency. luxembourg-bio.com Aza-derivatives such as PyAOP have been shown to be even more reactive. luxembourg-bio.compeptide.com

Uronium/Aminium-type reagents , including HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also widely used. peptide.comnih.gov These reagents are highly effective, and the addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) can suppress side reactions and reduce racemization when working with chiral carboxylic acids. peptide.com

The choice of reagent and reaction conditions is crucial, especially when dealing with electron-deficient amines like 4-nitroaniline (B120555).

Table 1: Common Stoichiometric Coupling Reagents

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Forms insoluble urea (B33335) byproduct. luxembourg-bio.compeptide.com |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms water-soluble urea byproduct, simplifying workup. nih.gov |

| Phosphonium | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly efficient but produces a carcinogenic byproduct. |

| Phosphonium | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A common and effective coupling reagent. luxembourg-bio.com |

| Uronium/Aminium | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient reagent with low racemization, especially with HOBt. peptide.com |

To overcome the poor atom economy associated with stoichiometric reagents, catalytic methods for amide bond formation have been developed. These approaches offer greener and more efficient alternatives.

Transition metals, particularly earth-abundant metals like cobalt, have emerged as powerful catalysts for C-H bond functionalization and amidation reactions. researchgate.netiitm.ac.in Cobalt(III)-catalyzed C-H amidation of arenes can be achieved using various amino sources like acetoxycarbamates or isocyanates under mild conditions. acs.orgnih.gov This strategy provides a convergent route to aryl amides. nih.gov While often used for C-H activation on the aromatic ring, similar catalytic systems can be adapted for direct amidation reactions, offering an alternative to traditional coupling reagents. Ruthenium-based catalysts have also been extensively studied for amide bond formation through various pathways, including the dehydrogenative amidation of alcohols and aldehydes. researchgate.net These catalytic systems provide powerful tools for constructing amides with high atom economy. researchgate.net

Isocyanide-based multicomponent reactions (IMCRs) allow for the rapid assembly of complex molecules, including peptide-like structures, in a single step. beilstein-journals.org The most prominent of these are the Passerini and Ugi reactions. researchgate.netmdpi.com

The Passerini three-component reaction (P-3CR) typically involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide. nih.gov

The Ugi four-component reaction (U-4CR) is even more versatile, combining an isocyanide, a carbonyl compound, a carboxylic acid, and an amine to produce an α-acylamino amide. mdpi.com The mechanism involves the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is trapped by the carboxylate to yield the final product. researchgate.netmdpi.com To synthesize a target like this compound, one could envision a Ugi-type reaction involving 4-nitroaniline, an appropriate aldehyde, 3-tosylpropanoic acid, and an isocyanide. The flexibility of IMCRs makes them a powerful tool for generating diverse amide libraries. beilstein-journals.org

Electrosynthesis offers a sustainable and reagent-minimized pathway to amide bond formation. rsc.org These methods use electrical current to drive the reaction, avoiding the need for conventional chemical oxidants or reductants. bohrium.com Amides can be synthesized electrochemically through various mechanisms, including rearrangement reactions. For instance, an electrochemical variant of the Smiles rearrangement has been developed, which generates amidyl radicals through the reduction of electron-deficient arenes, such as dinitro arenes. rsc.orgresearchgate.net Another strategy is the "anion pool" method, where amines are deprotonated electrochemically to enhance their nucleophilicity before reacting with an acyl source like an anhydride (B1165640). bohrium.com These electrochemical methods represent a growing field that provides greener alternatives to traditional amide synthesis. rsc.orgresearchgate.net

A particularly elegant and efficient strategy for preparing N-aryl amides is the direct conversion of nitroarenes in a one-pot reaction. This approach avoids the isolation of potentially toxic and carcinogenic aniline intermediates. nih.govscispace.com The process typically involves the in-situ reduction of the nitro group to an amine, followed immediately by acylation to form the amide bond. researchgate.net

One such protocol uses trichlorosilane (B8805176) as a metal-free reducing agent in the presence of a tertiary amine. nih.govrsc.org The nitro group is reduced to generate a N-silylated amine intermediate, which then reacts with an acylating agent like an anhydride or acid chloride to yield the final amide. nih.gov This method has been shown to be effective for nitroarenes bearing electron-withdrawing groups, providing the corresponding amides in good to excellent yields. scispace.com The reaction tolerates various functional groups, such as carbonyls and nitriles, which are unaffected by the reaction conditions. scispace.com

Table 2: One-Pot Reductive Amidation of Nitroarenes

| Reducing Agent | Acylating Agent | Key Features | Reference |

|---|---|---|---|

| Trichlorosilane (HSiCl₃) / Triethylamine (B128534) (Et₃N) | Anhydrides, Acid Chlorides, Pyridyl Thioesters | Metal-free, experimentally simple, avoids handling of aniline intermediates. nih.govscispace.com | nih.govscispace.comrsc.orgresearchgate.net |

| Iron (Fe) / Acetic Acid | Carboxylic Acids | Uses inexpensive and readily available reagents. researchgate.net | researchgate.net |

This single-step conversion is a powerful tool for synthesizing this compound analogues directly from the corresponding nitroarene, enhancing both safety and efficiency.

Catalytic Amidation Routes

Introduction of the Tosyl Moiety

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is a crucial functional group in organic synthesis. ontosight.ai It is primarily used to convert a hydroxyl group, which is a poor leaving group, into a tosylate ester (-OTs), which is an excellent leaving group in nucleophilic substitution and elimination reactions. chemistrysteps.commasterorganicchemistry.com This transformation is valuable because it allows for subsequent reactions under conditions that are not strongly acidic. ucalgary.ca The tosyl group can also serve as a protecting group for alcohols and amines. wikipedia.orgchemicalbook.com

The standard method for preparing tosylates involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. pearson.com The mechanism begins with the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. ucalgary.cayoutube.com This step displaces the chloride ion and forms an intermediate oxonium ion. A base is then used to deprotonate this intermediate, yielding the final tosylate ester product. chemistrysteps.com A critical aspect of this mechanism is that the carbon-oxygen bond of the original alcohol remains intact, meaning the reaction proceeds with retention of stereochemistry at the chiral center. wikipedia.orgyoutube.com

This process effectively activates the hydroxyl group. The resulting tosylate is a much better leaving group than the original hydroxide (B78521) ion because the tosylate anion is resonance-stabilized and the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8), making it a very weak base. masterorganicchemistry.comucalgary.ca

General Reaction Conditions for Tosylation:

| Reactant | Reagent | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| Primary/Secondary Alcohol | p-Toluenesulfonyl chloride (TsCl) | Pyridine (B92270) | Pyridine or CH2Cl2 | 0 °C to RT | Formation of alkyl tosylate |

| Alcohol | Methanesulfonyl chloride (MsCl) | Triethylamine | Dichloromethane | 0 °C to RT | Formation of alkyl mesylate |

Bases are essential components in tosylation reactions for several reasons. chemistrysteps.compearson.com Their primary function is to neutralize the hydrochloric acid (HCl) by-product that is generated during the reaction. ucalgary.ca Without a base, the acidic HCl could protonate the starting alcohol or other acid-sensitive functional groups in the molecule, leading to unwanted side reactions.

Commonly used bases include pyridine and triethylamine (Et3N). nih.gov

Pyridine: Often used as both the base and the solvent, pyridine effectively scavenges the HCl. It deprotonates the intermediate formed after the alcohol attacks the tosyl chloride, accelerating the formation of the tosylate ester. chemistrysteps.comyoutube.com

Triethylamine (Et3N): A non-nucleophilic, hindered amine that is an effective HCl scavenger. It is often used when the reaction is performed in a solvent like dichloromethane. nih.gov

4-Dimethylaminopyridine (DMAP): While also a base, DMAP is frequently used as a catalyst in small amounts alongside another base like triethylamine. It is a hypernucleophilic acylation catalyst that reacts with TsCl to form a highly reactive tosylpyridinium intermediate, which is then more readily attacked by the alcohol. This catalytic role significantly speeds up the tosylation of sterically hindered alcohols. researchgate.net

| Base | pKa of Conjugate Acid | Typical Use | Key Function |

| Pyridine | 5.25 | Solvent and base | HCl scavenger, deprotonates intermediate chemistrysteps.com |

| Triethylamine (Et3N) | 10.75 | Base | HCl scavenger nih.gov |

| 4-Dimethylaminopyridine (DMAP) | 9.70 | Catalyst | Forms highly reactive tosylpyridinium intermediate researchgate.net |

In molecules containing multiple hydroxyl groups (polyols), such as carbohydrates or diols, achieving regioselectivity—the tosylation of one specific hydroxyl group over others—is a significant synthetic challenge. researchgate.net Generally, primary alcohols react faster than secondary alcohols due to reduced steric hindrance, allowing for selective tosylation under controlled conditions. researchgate.net

Several methods have been developed to enhance regioselectivity:

Steric Control: The inherent difference in steric hindrance around primary, secondary, and tertiary alcohols can be exploited. Tosyl chloride, being a bulky reagent, will preferentially react with the less sterically hindered primary hydroxyl group. researchgate.net

Stoichiometric Control: By carefully controlling the amount of tosyl chloride used (e.g., one equivalent for a diol), it is possible to favor monosubstitution.

Organotin-Mediated Reactions: A powerful method for achieving high regioselectivity involves the use of dibutyltin (B87310) oxide (Bu2SnO). researchgate.net The diol reacts with dibutyltin oxide to form a stannylene acetal (B89532) intermediate. This intermediate selectively activates one of the hydroxyl groups, directing the tosylation to that specific position, often a secondary hydroxyl group, which might otherwise be less reactive. mdpi.com This method has been successfully applied to the regioselective functionalization of unprotected carbohydrates. researchgate.net

Examples of Regioselective Tosylation:

| Substrate | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl α-D-mannopyranoside | TsCl, Bu2SnO (cat.), TBAB, DIPEA | Solvent-free, 75 °C, 3h | Methyl 3-O-tosyl-α-D-mannopyranoside | 68% | mdpi.com |

| Methyl α-D-galactopyranoside | TsCl, Bu2SnO (cat.), TBAB, DIPEA | Solvent-free, 75 °C, 3h | Methyl 3-O-tosyl-α-D-galactopyranoside | 72% | mdpi.com |

Tosylation of Hydroxyl Precursors: Mechanism and Conditions

Incorporation of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is characterized by a benzene (B151609) ring substituted with a nitro group (-NO2) at the para position. ontosight.ai The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it a key component in various synthetic transformations. ontosight.ai

There are two primary strategies for incorporating a 4-nitrophenyl group into a target molecule:

Electrophilic Aromatic Substitution (Nitration): This involves the direct nitration of a pre-existing phenyl group using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. This electrophilic substitution reaction introduces a nitro group onto the aromatic ring. jcbsc.org For a precursor like N-phenylpropanamide, this reaction would likely yield a mixture of ortho and para isomers, with the para product often being favored due to steric effects. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): This strategy involves coupling a nucleophile (such as an amine or an alcohol) with an aromatic ring that already contains a nitro group and a suitable leaving group. The nitro group activates the ring, making it susceptible to attack by nucleophiles. wikipedia.orgchemistrysteps.com This method is particularly useful for forming C-N or C-O bonds, as required for amides or ethers. For the synthesis of this compound, this would involve the reaction of a 3-tosylpropanamide precursor's amine with a 4-nitrophenyl electrophile. More commonly, the reverse is performed: 4-nitroaniline is used as the nucleophile to form the amide bond with an activated carboxylic acid derivative of the 3-tosylpropane moiety.

Nucleophilic aromatic substitution (SNAr) is a powerful method for attaching nucleophiles to activated aromatic rings. wikipedia.org The reaction proceeds via an addition-elimination mechanism.

Mechanism:

Addition: A nucleophile attacks the carbon atom bearing the leaving group. This attack is facilitated by the presence of strong electron-withdrawing groups (like -NO2) at the ortho and/or para positions. libretexts.org

Formation of Meisenheimer Complex: The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stability. youtube.com

Elimination: The leaving group departs, taking its bonding electrons with it, which restores the aromaticity of the ring and yields the final substituted product. libretexts.org

Key Requirements for SNAr:

Aromatic Ring: The ring must be electron-deficient.

Electron-Withdrawing Group (EWG): At least one strong EWG (e.g., -NO2, -CN, -C(O)R) must be present, positioned ortho or para to the leaving group to stabilize the Meisenheimer complex. chemistrysteps.combyjus.com

Leaving Group: A good leaving group, typically a halide (F, Cl, Br, I), is required. The reaction rate often increases with the electronegativity of the halogen (F > Cl > Br > I), which is opposite to the trend seen in SN1 and SN2 reactions. wikipedia.orgchemistrysteps.com

Nucleophile: A strong nucleophile is generally required, such as amines, alkoxides, or thiolates. chemistrysteps.com

Common Precursors and Nucleophiles in SNAr:

| Precursor (Electrophile) | Nucleophile | Typical Product |

|---|---|---|

| 1-Fluoro-4-nitrobenzene | Ammonia (NH3) | 4-Nitroaniline |

| 1-Chloro-4-nitrobenzene | Sodium methoxide (B1231860) (NaOMe) | 4-Nitroanisole |

| 1-Chloro-2,4-dinitrobenzene | Aniline | N-(2,4-dinitrophenyl)aniline |

Synthetic Route Optimization and Green Chemistry Principles

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. In the synthesis of this compound, which can be hypothetically synthesized via the acylation of 4-nitroaniline with 3-tosylpropanoyl chloride, the atom economy is a critical metric for evaluating the sustainability of the process.

The reaction for the synthesis of this compound can be represented as follows:

3-Tosylpropanoyl chloride + 4-Nitroaniline → this compound + HCl

To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are considered.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Tosylpropanoyl chloride | C10H11ClO3S | 246.71 |

| 4-Nitroaniline | C6H6N2O2 | 138.12 |

| Total Reactant Mass | 384.83 | |

| This compound | C16H16N2O5S | 348.38 |

| Hydrochloric acid (Byproduct) | HCl | 36.46 |

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

% Atom Economy = (348.38 / 384.83) x 100 ≈ 90.5%

This calculation indicates a relatively high atom economy, with the main byproduct being hydrochloric acid. To further enhance the green credentials of this synthesis, strategies can be employed to neutralize or utilize the HCl byproduct, thereby reducing its environmental impact. Alternative synthetic routes that proceed via addition reactions could theoretically achieve higher atom economies.

Solvent Selection and Reaction Media Effects

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, toxic, and contribute to pollution. Green chemistry encourages the use of safer, more environmentally friendly alternatives. For the synthesis of sulfonamides and amides, a variety of greener solvents have been investigated.

Alternative Solvents for Sulfonamide Synthesis

| Solvent | Rationale for Use | Potential Benefits | Reference |

| Water | Environmentally benign, non-toxic, and readily available. | Can facilitate easy product precipitation and purification. rsc.orgsci-hub.se | |

| Deep Eutectic Solvents (DESs) | Composed of readily available, non-toxic components; biodegradable. | Can act as both solvent and catalyst, enhancing reaction rates. uniba.itthieme-connect.com | |

| Polyethylene Glycol (PEG-400) | Non-toxic, biodegradable, and recyclable. | Offers good thermal stability and can be easily recovered and reused. sci-hub.se | |

| Ethanol | Bio-based and less toxic than many traditional organic solvents. | Can be a suitable medium for reactions involving amines and sulfonyl chlorides. sci-hub.se |

The synthesis of this compound in a greener solvent like water or a deep eutectic solvent could significantly reduce the environmental impact of the process. For instance, conducting the reaction in water in the presence of a mild base to neutralize the HCl byproduct could simplify the work-up procedure to a simple filtration, thereby avoiding the use of large volumes of organic solvents for extraction and purification. sci-hub.se The use of deep eutectic solvents, such as those based on choline (B1196258) chloride, has been shown to be effective for the synthesis of various sulfonamides at ambient temperatures, offering a sustainable and scalable protocol. uniba.it

Waste Minimization and Process Efficiency

Waste minimization in the synthesis of this compound and its analogues can be achieved through several strategies aimed at improving process efficiency and reducing the generation of harmful byproducts.

Strategies for Waste Minimization

| Strategy | Description | Potential Impact | Reference |

| Catalyst-Free Reactions | Conducting the synthesis without the need for a catalyst. | Eliminates waste associated with catalyst synthesis, separation, and disposal. sci-hub.se | |

| In-situ Generation of Reagents | Generating the reactive species in the reaction mixture as needed. | Avoids the handling and storage of unstable or hazardous reagents. | |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduces solvent usage, energy consumption, and waste from purification steps. sci-hub.se | |

| Solvent-Free Reactions | Performing the reaction in the absence of a solvent, often with mechanical mixing (mechanochemistry) or by heating the neat reactants. | Eliminates solvent waste entirely. sci-hub.se | |

| Recycling of Reaction Media | Recovering and reusing solvents and other components of the reaction mixture. | Reduces the overall volume of waste generated and lowers raw material costs. uniba.it |

Reactivity and Mechanistic Investigations of N 4 Nitrophenyl 3 Tosylpropanamide

Reactivity Profile of the Amide Linkage

The amide linkage in N-(4-nitrophenyl)-3-tosylpropanamide is a key site of reactivity. Its stability and susceptibility to cleavage are influenced by the electronic properties of its substituents, particularly the strongly electron-withdrawing 4-nitrophenyl group attached to the nitrogen atom. This group significantly impacts the reactivity of the adjacent carbonyl group.

Amide hydrolysis is generally a slow process requiring harsh conditions like heating in strong acid or base. pressbooks.pub The mechanism involves nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer to the nitrogen atom, converting the amino group into a better leaving group (an amine). Subsequent collapse of the tetrahedral intermediate expels 4-nitroaniline (B120555), which is then protonated under the acidic conditions, driving the reaction to completion. libretexts.org

Base-Promoted Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. pressbooks.publibretexts.org This step is facilitated by the electron-withdrawing nature of the 4-nitrophenyl group, which enhances the electrophilicity of the carbonyl carbon. The resulting tetrahedral intermediate then expels the N-(4-nitrophenyl)amide anion. This anion is a relatively poor leaving group, making this step difficult and often rate-limiting. pressbooks.pub However, the stability of this anion is somewhat increased by the resonance delocalization and the inductive effect of the nitro group. The reaction is driven to completion by the deprotonation of the newly formed carboxylic acid by the strongly basic amide anion. libretexts.org Studies on related N-aryl amides confirm that electron-withdrawing groups on the N-aryl moiety can increase the rate of hydrolysis. arkat-usa.org

The nitrogen atom in the amide linkage of this compound is generally not highly reactive due to the delocalization of its lone pair of electrons into the adjacent carbonyl group, which gives the C-N bond partial double-bond character. chemistrysteps.com However, certain transformations are possible.

The N-H proton is weakly acidic and can be removed by a strong base. The resulting amide anion, or amidate, can theoretically act as a nucleophile, participating in reactions such as alkylation. However, the reactivity of this nitrogen is significantly reduced by the presence of the electron-withdrawing 4-nitrophenyl group. While substitution at the amide nitrogen by heteroatoms can induce novel reactivity, such as SN2 reactions at the nitrogen or rearrangements, these are typically observed in more specialized "anomeric amides". mdpi.com For this compound, reactions directly involving the amide nitrogen are less common than reactions at the carbonyl carbon or the tosylated propyl chain.

Role of the Tosyl Group as a Leaving Group

The tosylate (p-toluenesulfonate) group is an excellent leaving group in nucleophilic substitution and elimination reactions. This is because the tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8), making the anion very stable and a weak base. ucalgary.ca In this compound, the tosyl group is attached to a primary carbon, making it highly susceptible to reactions that involve its displacement.

The primary carbon atom attached to the tosylate group in this compound is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. ucalgary.cachemistrysteps.com These reactions proceed via a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the tosylate leaving group. openstax.org This pathway is favored for primary substrates because of minimal steric hindrance. libretexts.org

A wide variety of nucleophiles can be used to displace the tosylate group, leading to a diverse range of products. The reaction is a reliable method for forming new carbon-heteroatom or carbon-carbon bonds.

| Nucleophile (Nu:-) | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| I- | NaI | N-(4-nitrophenyl)-3-iodopropanamide | N-(4-nitrophenyl)-3-iodopropanamide |

| CN- | NaCN | N-(4-nitrophenyl)-3-cyanopropanamide | 4-((4-nitrophenyl)amino)-4-oxobutanenitrile |

| N3- | NaN3 | N-(4-nitrophenyl)-3-azidopropanamide | 3-azido-N-(4-nitrophenyl)propanamide |

| CH3O- | NaOCH3 | N-(4-nitrophenyl)-3-methoxypropanamide | 3-methoxy-N-(4-nitrophenyl)propanamide |

| RS- | NaSR | N-(4-nitrophenyl)-3-(alkylthio)propanamide | 3-(alkylthio)-N-(4-nitrophenyl)propanamide |

Elimination Reactions

Alkyl tosylates are also excellent substrates for elimination reactions, typically following the E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base. openochem.orgsciencemadness.org In this concerted reaction, the base abstracts a proton from the carbon adjacent (beta-position) to the carbon bearing the tosylate group, while the C-OTs bond breaks and a double bond is formed. masterorganicchemistry.com

For this compound, a primary tosylate, the E2 reaction is in direct competition with the SN2 reaction. nih.gov To favor elimination, a sterically hindered, strong base such as potassium tert-butoxide (KOtBu) is typically used. lumenlearning.com The use of a bulky base disfavors the SN2 pathway due to steric hindrance at the primary carbon, thus promoting the E2 pathway. libretexts.org The product of such a reaction would be N-(4-nitrophenyl)acrylamide.

While the tosyl group in this specific molecule is not formally protecting a functional group, its cleavage is a relevant chemical transformation. The C-OTs bond can be cleaved reductively, analogous to deprotection strategies for tosylates. masterorganicchemistry.com Various reagents can achieve this transformation. For instance, samarium(II) iodide (SmI2) in the presence of an amine and water can mediate the instantaneous cleavage of tosyl groups. nih.govresearchgate.net Other methods include reduction with systems like zinc and aluminum chloride (Zn/AlCl3) or low-valent titanium reagents. tandfonline.comresearchgate.net These reductive methods effectively replace the tosylate group with a hydrogen atom, yielding N-(4-nitrophenyl)propanamide.

Influence of the 4-Nitrophenyl Group on Molecular Reactivity

The reactivity of this compound is significantly governed by the electronic properties of the 4-nitrophenyl group. This substituent exerts a profound influence on the molecule's behavior in various chemical transformations, primarily due to the presence of the strongly electron-withdrawing nitro group.

Electron-Withdrawing Effects of the Nitro Group

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence on the aromatic ring of this compound is twofold, operating through both inductive and resonance effects.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached phenyl ring through the sigma bond framework. This effect deactivates the ring by reducing its electron density. msu.edu

Resonance Effect: The nitro group can also withdraw electron density through resonance (a mesomeric effect). The pi electrons from the benzene (B151609) ring can be delocalized onto the nitro group, as shown in the resonance structures. This delocalization creates a partial positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. youtube.com This resonance effect strongly deactivates the ring towards reactions with electrophiles and is a key factor in its reactivity profile. youtube.com

The combination of these effects makes the 4-nitrophenyl group highly electron-deficient. This reduction in electron density has significant consequences for the reactivity of both the amide linkage and the aromatic ring itself. For instance, electron-withdrawing groups are known to decelerate reactions like N-nitrosation. nih.gov The electron-withdrawing nature of substituents can be quantified using Hammett constants, which provide a measure of the electronic influence of a substituent on a reaction center.

| Substituent | Sigma (meta) σm | Sigma (para) σp | Electronic Effect |

|---|---|---|---|

| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strongly Electron-Withdrawing |

| -Cl | +0.37 | +0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | 0.00 | Neutral (Reference) |

| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Electron-Donating (Resonance) / Withdrawing (Inductive) |

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |

Participation in Nucleophilic Substitution Reactions

While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups like the 4-nitro group can render the ring susceptible to attack by nucleophiles. This type of reaction is known as Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism generally requires a good leaving group (such as a halide) on the ring and strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the nitro group acts as a powerful activating group. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed when a nucleophile attacks the ring. wikipedia.orglibretexts.org This stabilization occurs through resonance, where the negative charge is delocalized onto the oxygen atoms of the nitro group. wikipedia.org

Although this compound does not possess a typical leaving group like a halogen on the aromatic ring, the principle of activation by the nitro group is fundamental. If a suitable leaving group were present at the ortho or para position, the compound would be highly reactive towards nucleophiles. The rate of nucleophilic aromatic substitution is significantly faster for substrates bearing electron-withdrawing groups compared to unsubstituted ones. For example, the reaction of amines with 2,4-dinitrofluorobenzene is a classic illustration of this principle and has been historically significant in protein chemistry. masterorganicchemistry.com The reactivity order in SNAr often depends on the leaving group, with fluoride (B91410) being surprisingly effective because the first step of forming the Meisenheimer complex is typically rate-determining. masterorganicchemistry.com

| Substrate | Activating Groups | Relative Rate |

|---|---|---|

| 1-Chloro-4-nitrobenzene | One -NO₂ group | 7 x 10¹⁰ |

| 1-Chloro-2,4-dinitrobenzene | Two -NO₂ groups | 2.4 x 10¹⁵ |

| Chlorobenzene | None | 1 |

Aromatic Ring Reactivity

The reactivity of the 4-nitrophenyl group towards electrophiles is significantly diminished. Both the nitro group and the N-tosylpropanamide substituent are electron-withdrawing and therefore deactivate the aromatic ring to Electrophilic Aromatic Substitution (EAS). libretexts.org Substituents that withdraw electrons make the benzene ring less nucleophilic and thus slower to react with electrophiles compared to benzene itself. msu.edulibretexts.org

A key and highly useful reaction of the 4-nitrophenyl group is the reduction of the nitro functionality. The conversion of aromatic nitro compounds to anilines is a fundamental transformation in organic synthesis. sci-hub.se This reduction can be achieved using a variety of reagents and conditions. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org It is generally clean and efficient.

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for this transformation. wikipedia.org

Other Reducing Agents: A wide array of other reagents can be used, including sodium hydrosulfite, sodium sulfide, or metal hydrides, although some hydrides may lead to other products like azo compounds. wikipedia.orgjsynthchem.com The choice of reagent can allow for chemoselectivity, preserving other functional groups in the molecule. sci-hub.seorganic-chemistry.org

The reduction can also be stopped at intermediate stages to yield different products. For example, under specific conditions, aryl nitro compounds can be reduced to N-arylhydroxylamines or azo compounds. wikipedia.orgnih.gov

| Reagent(s) | Typical Product |

|---|---|

| H₂, Pd/C or PtO₂ | Aniline (B41778) |

| Fe, HCl | Aniline |

| SnCl₂, HCl | Aniline |

| Zn, NH₄Cl | N-Arylhydroxylamine |

| LiAlH₄ or NaBH₄ | Azo compound |

Theoretical and Computational Investigations of N 4 Nitrophenyl 3 Tosylpropanamide

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost. It is widely used to predict the properties of molecules like N-(4-nitrophenyl)-3-tosylpropanamide by calculating the electron density.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the most stable conformer(s). This is achieved by systematically rotating bonds and performing energy calculations for each resulting structure.

DFT calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, are commonly employed for this purpose. In a study on 1-(2-nitrophenyl)-1H-pyrrole-2,5-dione, a related nitrophenyl compound, researchers used DFT to determine that repulsion between the nitro group and carbonyl oxygen atoms leads to a significant dihedral angle, defining its stable conformation. For this compound, analysis would similarly focus on the dihedral angles between the phenyl rings and the propanamide backbone to locate the global minimum energy structure.

Table 1: Illustrative Structural Parameters for a Related Sulfonamide This table shows calculated bond lengths and angles for a similar molecule, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, determined through DFT calculations. Such data provides the foundational geometric description of the molecule.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C-S | 1.77 Å |

| S-O | 1.43 Å | |

| S-N | 1.63 Å | |

| N-H | 1.01 Å | |

| Bond Angle | O-S-O | 120.1° |

| C-S-N | 107.5° | |

| S-N-C | 124.8° | |

| Data is illustrative and based on findings for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the tosyl group and the adjacent phenyl ring, which are electron-rich, while the LUMO would be centered on the electron-withdrawing nitrophenyl group. This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule. In a study on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule.

Table 2: Example Frontier Molecular Orbital Energies This table presents typical HOMO, LUMO, and energy gap values for a related molecule, demonstrating the type of data generated from DFT calculations.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | -7.01 | -2.98 | 4.03 |

| Data derived from DFT/B3LYP/6-31G(d,p) calculations. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red): Indicate electron-rich areas, prone to electrophilic attack.

Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack.

Neutral Regions (Green): Indicate areas of neutral potential.

In this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the nitro and sulfonyl groups, making them sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the amide (N-H) group and regions around the aromatic protons would exhibit positive potential (blue), indicating them as sites for nucleophilic interactions.

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, within a molecule or between molecules. This analysis is based on the electron density (ρ) and its reduced density gradient (s). The resulting 3D visualization plots color-code the isosurfaces according to the interaction type:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (e.g., steric clashes).

For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the amide proton and an oxygen atom of the sulfonyl group, which would stabilize certain conformations. It could also highlight π-π stacking interactions if the molecule adopts a folded conformation where the two phenyl rings are in proximity.

Reaction Pathway and Transition State Analysis

Computational chemistry can be used to model chemical reactions, map out potential energy surfaces, and identify the transition state—the highest energy point along the reaction coordinate. This analysis is vital for understanding reaction mechanisms and calculating activation energies, which determine the reaction rate.

For a molecule like this compound, one might study its hydrolysis or its synthesis pathway. DFT calculations can locate the structure of the transition state and intermediates involved. For instance, in the hydrolysis of the amide bond, the analysis would model the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the breaking of the C-N bond. The calculated energy barrier for this process would quantify the molecule's stability towards hydrolysis.

Solvent Effect Studies on Electronic Properties and Reactivity

Molecular properties can be significantly influenced by the surrounding environment, especially in solution. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent on the molecule's geometry, electronic structure, and reactivity.

Studies on similar molecules have shown that increasing the polarity of the solvent can stabilize charge-separated states, leading to changes in the HOMO-LUMO gap and altering the molecule's absorption spectrum. For this compound, performing DFT calculations with a PCM for different solvents (e.g., water, ethanol, DMSO) would reveal how its electronic properties are modulated. It is generally expected that the HOMO-LUMO energy gap would decrease in more polar solvents, indicating increased reactivity and a potential red shift (shift to longer wavelengths) in its UV-Vis absorption spectrum.

Structure-Reactivity Relationship Correlations

Theoretical studies on analogous compounds containing nitrophenyl or sulfonamide moieties are available. nih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov These studies often employ computational methods to predict molecular geometries, electronic structures, and reactivity patterns. nih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov For instance, analyses of frontier molecular orbitals (HOMO and LUMO) are typically used to understand the electron-donating and accepting capabilities of molecules, which are crucial for predicting their behavior in chemical reactions. nih.govresearchgate.net However, due to the strict requirement to focus solely on this compound, the findings from these related but structurally distinct molecules cannot be presented here.

Without specific computational data for this compound, it is not possible to generate the requested data tables or provide a detailed analysis of its structure-reactivity correlations. Further experimental or computational research focused directly on this compound is required to elucidate these properties.

Advanced Spectroscopic and Structural Elucidation Techniques for N 4 Nitrophenyl 3 Tosylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the number and type of hydrogen atoms in a molecule, as well as their connectivity. The ¹H NMR spectrum of N-(4-nitrophenyl)-3-tosylpropanamide is expected to exhibit distinct signals corresponding to the various protons in its structure. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a given proton.

The aromatic protons of the 4-nitrophenyl and tosyl groups will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing nitro and sulfonyl groups. The protons on the 4-nitrophenyl ring are expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets. Similarly, the protons on the tosyl group will also present as a pair of doublets.

The protons of the propanamide backbone will be observed in the upfield region. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the sulfonyl group are anticipated to show complex splitting patterns, likely multiplets, due to coupling with each other. The amide proton (NH) typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (4-nitrophenyl) | ~8.2 | d | ~9.0 |

| Aromatic H (4-nitrophenyl) | ~7.8 | d | ~9.0 |

| Aromatic H (tosyl) | ~7.7 | d | ~8.0 |

| Aromatic H (tosyl) | ~7.3 | d | ~8.0 |

| -CH₂- (adjacent to SO₂) | ~3.4 | t | ~7.0 |

| -CH₂- (adjacent to C=O) | ~2.9 | t | ~7.0 |

| -CH₃ (tosyl) | ~2.4 | s | - |

| -NH- (amide) | ~9.5 | s (broad) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to be the most deshielded, appearing at the lowest field (highest ppm value), typically in the range of 160-180 ppm. The aromatic carbons will resonate in the region of 110-150 ppm. The carbons bearing the nitro and sulfonyl groups, as well as the carbon attached to the nitrogen of the amide, will be significantly influenced by these electron-withdrawing groups. The aliphatic carbons of the propanamide chain will appear in the upfield region of the spectrum, generally between 20 and 60 ppm. The methyl carbon of the tosyl group will be the most shielded carbon, appearing at the highest field (lowest ppm value).

A projected ¹³C NMR data table for this compound is provided below, illustrating the expected chemical shift ranges for the different carbon atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (amide) | ~170 |

| Aromatic C (C-NO₂) | ~148 |

| Aromatic C (C-SO₂) | ~145 |

| Aromatic C (C-N) | ~142 |

| Aromatic C (C-CH₃) | ~135 |

| Aromatic C (CH, tosyl) | ~129 |

| Aromatic C (CH, tosyl) | ~127 |

| Aromatic C (CH, nitrophenyl) | ~125 |

| Aromatic C (CH, nitrophenyl) | ~119 |

| -CH₂- (adjacent to SO₂) | ~50 |

| -CH₂- (adjacent to C=O) | ~35 |

| -CH₃ (tosyl) | ~21 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include the N-H stretch of the amide group, typically appearing as a sharp peak around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide will be a strong, sharp absorption in the region of 1650-1700 cm⁻¹. The sulfonyl group (SO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹. The nitro group (NO₂) will also show two distinct stretching bands: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

The following table summarizes the anticipated IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3300 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| C=O (Amide) | Stretching | ~1680 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1520 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | ~1340 |

| NO₂ (Nitro) | Symmetric Stretching | ~1340 |

| SO₂ (Sulfonyl) | Symmetric Stretching | ~1160 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its chromophores, primarily the 4-nitrophenyl and tosyl groups. Chromophores are parts of a molecule that absorb light. The presence of conjugated systems, such as aromatic rings, and functional groups with π electrons or lone pairs, such as nitro and sulfonyl groups, gives rise to characteristic absorption bands.

The 4-nitrophenyl group is a strong chromophore. The electronic transitions in this moiety are expected to be of the π → π* and n → π* type. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital, are generally less intense and occur at longer wavelengths.

UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time, provided that there is a change in the absorption spectrum as the reaction proceeds. For reactions involving this compound, kinetics can be monitored if either the reactant is consumed or a product is formed that has a distinct chromophore with a different λmax or molar absorptivity.

For instance, in a reaction where the 4-nitrophenyl group is chemically modified, such as the reduction of the nitro group to an amino group, a significant change in the UV-Vis spectrum would be expected. The 4-nitrophenyl chromophore has a strong absorption, while the resulting aminophenyl group would absorb at a different wavelength. By monitoring the decrease in absorbance at the λmax of the reactant or the increase in absorbance at the λmax of the product over time, the reaction rate can be determined.

The rate of reaction can be calculated by applying the Beer-Lambert law, which relates absorbance to concentration. By plotting absorbance versus time, the order of the reaction and the rate constant can be determined. This technique is particularly useful for studying fast reactions and for elucidating reaction mechanisms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental composition.

The analysis would reveal the molecular ion peak [M]+•, corresponding to the intact molecule. Furthermore, the fragmentation pattern, generated by techniques such as electron ionization (EI), provides a molecular fingerprint. Characteristic fragments for this compound would be expected from the cleavage of its amide, sulfonamide, and propyl linkages. Potential fragmentation pathways could involve the loss of the nitrophenyl group, the tosyl group, or parts of the propanamide linker. Analysis of these fragments would allow for the verification of the compound's structure by piecing together its constituent parts.

As no experimental data is currently available, a data table for its mass spectrometric analysis cannot be provided.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of high quality would be required.

The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the electron density map of the molecule. This analysis would yield precise information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the compound's crystal system, space group, and unit cell dimensions, providing insight into the packing of the molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the amide and sulfonyl groups, would also be elucidated, which are crucial for understanding the compound's solid-state properties.

Due to the absence of published crystallographic studies for this compound, a table of its crystal data and structural parameters cannot be generated.

N 4 Nitrophenyl 3 Tosylpropanamide As a Synthon in Organic Synthesis

Strategic Application in Complex Molecule Construction

The intricate architecture of N-(4-nitrophenyl)-3-tosylpropanamide makes it a strategic asset in the assembly of complex molecular frameworks. The presence of both electron-withdrawing (nitro and tosyl groups) and potentially reactive sites (amide N-H, aromatic rings) allows for a variety of chemical transformations. Organic chemists leverage these features to introduce specific functionalities and build molecular complexity in a controlled and sequential manner.

The tosyl group, a well-known and robust moiety in organic synthesis, can serve multiple purposes. It can act as a directing group, influencing the regioselectivity of subsequent reactions on the aromatic rings. Furthermore, the sulfonamide linkage is stable under many reaction conditions, providing a reliable backbone during multi-step syntheses. The nitrophenyl group, on the other hand, is a precursor to an amino group, which can be unmasked at a later synthetic stage to introduce new bonds or functionalities. This latent reactivity is a powerful tool in the strategic planning of a total synthesis.

The propanamide linker provides flexibility and a defined spatial separation between the tosyl and nitrophenyl groups. This separation can be crucial in the design of molecules with specific conformational properties or in the construction of macrocyclic structures where precise linker length is essential. The amide bond itself can participate in hydrogen bonding, influencing the three-dimensional structure of intermediates and final products.

Role as a Protecting Group or Functional Group Precursor

In addition to its role as a structural component, this compound and its constituent parts can be viewed as precursors to other important functional groups. The 4-nitrophenyl group is a classic masked form of a 4-aminophenyl group. The nitro group is readily reduced to an amine under various conditions, such as catalytic hydrogenation or with reducing agents like tin(II) chloride. This transformation is often a key step in the synthesis of pharmaceuticals and other biologically active molecules where an aromatic amine is required.

The tosyl group, while generally stable, can also be cleaved under specific, often harsh, reductive conditions. This allows for the deprotection of the sulfonamide nitrogen if necessary, although it is less commonly employed as a protecting group for the amide nitrogen itself in this context. More significantly, the entire N-(4-nitrophenyl) portion can be considered a protecting group for the 3-tosylpropanoic acid moiety. Amide hydrolysis, though often requiring strong acidic or basic conditions, would liberate the carboxylic acid.

The true utility as a precursor lies in the strategic unmasking of the nitro group. This allows for the introduction of the tosylpropanamide fragment into a molecule, with the nitro group serving as a protected aniline (B41778). At the appropriate stage, the nitro group can be reduced to an amine, which can then participate in further reactions such as diazotization, acylation, or alkylation, thereby expanding the molecular complexity.

Participation in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. While specific examples of this compound in well-known MCRs are not extensively documented, its structural motifs suggest potential applications. For instance, after reduction of the nitro group to an amine, the resulting N-(4-aminophenyl)-3-tosylpropanamide could serve as the amine component in classic MCRs like the Ugi or Passerini reactions.

Potential Multicomponent Reaction Involving a Derivative:

| Reaction Type | Reactants | Potential Product Feature |

| Ugi Reaction | N-(4-aminophenyl)-3-tosylpropanamide, an aldehyde, a carboxylic acid, and an isocyanide | A complex peptide-like scaffold incorporating the tosylpropanamide moiety. |

| Passerini Reaction | (After hydrolysis of the amide and reduction of the nitro group to an isocyanide) 3-tosylpropanoic acid, an aldehyde, and 4-isocyanatoaniline | An α-acyloxy carboxamide structure. |

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. The functionalities within this compound could be strategically employed to initiate or participate in such cascades. For example, a reaction at one of the aromatic rings could generate a new functional group that then reacts with another part of the molecule, leading to the rapid construction of a polycyclic system.

Derivatization Strategies and Scaffold Modification for Analogous Compounds

This compound serves as an excellent starting point for the generation of libraries of analogous compounds through various derivatization strategies. The reactivity of its different components allows for systematic modification to explore structure-activity relationships in medicinal chemistry or to fine-tune the properties of materials.

One of the most straightforward derivatization strategies involves the reduction of the nitro group, followed by a wide array of reactions at the newly formed aniline. This can include acylation to form new amides, sulfonylation to generate bis-sulfonamides, or alkylation to produce secondary or tertiary amines.

Another key site for modification is the aromatic ring of the tosyl group. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can introduce new substituents onto this ring, thereby altering the electronic and steric properties of the molecule. The conditions for these reactions would need to be carefully chosen to avoid unwanted side reactions with the nitrophenyl group.

The amide N-H bond can also be a point of derivatization. Alkylation or acylation at this position can be achieved under appropriate basic conditions, leading to N-substituted derivatives. Furthermore, the methylene (B1212753) groups of the propanamide linker could potentially be functionalized, for example, through alpha-halogenation followed by nucleophilic substitution, although this would likely require specific activation.

Conclusion and Future Research Directions

Summary of Key Academic Insights into N-(4-nitrophenyl)-3-tosylpropanamide Chemistry

The chemical architecture of this compound suggests a rich and multifaceted reactivity profile. The core sulfonamide group is a key structural motif in a significant portion of sulfur-containing pharmaceuticals, valued for its ability to increase water solubility and modulate metabolic pathways in vivo. researchgate.net It serves as a bioisostere for carboxylic acids and amides, offering enhanced stability against hydrolysis and unique hydrogen bonding capabilities. rsc.org

The molecule's key features include:

Hydrogen Bonding: The N-H proton of the sulfonamide is acidic and acts as a hydrogen bond donor. The oxygen atoms of the sulfonyl (SO2) and nitro (NO2) groups are potent hydrogen bond acceptors. These sites are crucial for directing intermolecular interactions and forming predictable supramolecular structures.

Aromatic Systems: The presence of two aromatic rings, the 4-nitrophenyl group and the tosyl group's p-tolyl ring, introduces the potential for π-π stacking interactions. The electron-withdrawing nature of the nitro group on one ring and the electron-donating methyl group on the other creates a potential electron donor-acceptor system, which can further influence molecular packing and electronic properties.

Reactivity: The nitro group is susceptible to reduction, providing a chemical handle to convert it into an amino group, thereby enabling further functionalization. The tosyl group, while part of the core structure, is related to the tosylate group, a well-known leaving group in nucleophilic substitution reactions, suggesting that the sulfur atom is electrophilic.

Based on related structures, the bond lengths and angles around the sulfonamide core are expected to be influenced by the electronic effects of the aromatic substituents. For instance, studies on similar N-aryl sulfonamides show that the S-N bond length is typically around 1.63 Å, which is shorter than a standard single bond, indicating some degree of double bond character. nih.govmdpi.com

Emerging Methodologies for Synthesis and Transformation

Traditional synthesis of sulfonamides relies on the reaction of sulfonyl chlorides with amines. rsc.org However, this method often requires harsh conditions and hazardous reagents. Future research into this compound should leverage modern, more efficient, and sustainable synthetic strategies.

Table 1: Modern Synthetic Approaches for Sulfonamides

| Methodology | Description | Key Advantages |

|---|---|---|

| Oxidative Coupling | Direct coupling of thiols and amines using an oxidizing agent. rsc.org This approach avoids the pre-functionalization step of creating a sulfonyl chloride. thieme-connect.com | Metal-free options, milder conditions, reduced waste. rsc.orgthieme-connect.com |

| Sulfur Dioxide Surrogates | Use of reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to insert SO2, followed by reaction with amines. thieme-connect.com | Avoids the use of gaseous SO2, high functional group tolerance. thieme-connect.com |

| C-N Cross-Coupling | Palladium- or copper-catalyzed coupling of sulfonamides with aryl halides. This is particularly useful for modifying the N-aryl substituent. | High efficiency and broad substrate scope, though the reduced nucleophilicity of sulfonamides can be a challenge. thieme-connect.com |

| One-Pot Decarboxylative Sulfonylation | A novel strategy that converts aromatic carboxylic acids into sulfonyl chlorides in situ, followed by amination in the same vessel. acs.org | Utilizes readily available starting materials, streamlines the synthetic process. acs.org |

For this compound, a potential emerging route could involve the direct oxidative coupling of 3-tosylpropane-1-thiol with 4-nitroaniline (B120555). Transformations of the final compound could focus on the selective reduction of the nitro group to an amine, which would dramatically alter the molecule's electronic properties and open pathways for creating polymers or linking to other molecular systems.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. biojournals.ussteeronresearch.com For this compound, computational methods can provide deep insights into its properties before extensive laboratory work is undertaken.

Future research should employ a multi-pronged computational approach:

Density Functional Theory (DFT): DFT calculations, at levels like B3LYP/6-311++G(d,p), can be used to predict the molecule's ground-state geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as the HOMO-LUMO energy gap. nih.gov This provides fundamental information about its stability and reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, revealing conformational flexibility and its interactions within a solvent or a biological system. steeronresearch.com This is crucial for understanding how the molecule might bind to a target or self-assemble.

Quantitative Structure-Activity Relationship (QSAR): If a library of analogues is synthesized, QSAR models can be developed to correlate structural features with specific properties (e.g., biological activity, material strength). nih.gov This data-driven approach helps in designing new derivatives with enhanced characteristics. emanresearch.org

Molecular Docking: To explore potential pharmaceutical applications, molecular docking can be used to predict the binding affinity and orientation of this compound within the active site of target proteins. nih.gov Studies on similar sulfonamides have successfully used this technique to identify potential antibacterial or anticancer agents. nih.gov

These computational tools will enable a rational design cycle, where predictions guide synthesis and experimental results refine the computational models, leading to a more efficient research process. emanresearch.org

Exploration of Novel Supramolecular Architectures

The field of crystal engineering focuses on designing solids with desired properties based on an understanding of intermolecular interactions. This compound is an excellent candidate for the construction of novel supramolecular architectures due to its array of functional groups capable of forming directional, non-covalent bonds.

Future research in this area should focus on:

Hydrogen-Bonded Networks: The primary interaction is expected to be the N-H···O hydrogen bond involving the sulfonamide group. As seen in the crystal structures of related compounds, these interactions can link molecules into one-dimensional chains or two-dimensional sheets. mdpi.comnih.gov The presence of multiple acceptors (sulfonyl and nitro oxygens) allows for the formation of complex and robust networks.

Halogen Bonding: By introducing halogen atoms (e.g., replacing the nitro group with a bromo or iodo group), halogen bonding could be introduced as an additional tool for directing crystal packing.

Co-crystallization: Exploring the co-crystallization of this compound with other molecules (co-formers) that have complementary hydrogen bonding sites could lead to the creation of new multi-component materials with hybrid properties.

By systematically studying the crystallization of this molecule and its derivatives, it may be possible to create materials with tailored properties, such as specific thermal stabilities, solubilities, or even non-linear optical responses.

Q & A

Q. What are the recommended synthetic routes for N-(4-nitrophenyl)-3-tosylpropanamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between 4-nitrophenylamine and tosylpropanoyl derivatives. A two-step approach is common:

Tosylation : React propanoyl chloride with tosyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form 3-tosylpropanoyl chloride.

Amidation : Treat the intermediate with 4-nitrophenylamine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.

Q. Optimization Tips :

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition. Stability data suggest ≥5 years under these conditions .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal in designated halogenated waste containers .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use H NMR (DMSO-d6) to confirm the presence of aromatic protons (δ 7.8–8.2 ppm for nitrophenyl) and tosyl methyl groups (δ 2.4 ppm). C NMR resolves carbonyl (C=O, ~170 ppm) and sulfonyl (S=O, ~145 ppm) signals .

- FT-IR : Key peaks include N–H stretch (~3300 cm), C=O (~1650 cm), and S=O asymmetric/symmetric stretches (~1360/1170 cm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Workflow :

- Optimize the molecular geometry using B3LYP/6-31G(d).

- Calculate electrostatic potential (ESP) maps to identify electrophilic sites (e.g., carbonyl carbon).

- Simulate transition states for nucleophilic attack (e.g., by amines) to determine activation energies.

- Validation : Compare computed IR spectra with experimental data to confirm model accuracy. Studies on analogous propanamides show <5% deviation in bond length/angle predictions .

Q. How do structural modifications (e.g., replacing tosyl with sulfonamide groups) affect the compound’s biological activity or stability?

Methodological Answer:

- Synthetic Strategy : Replace tosyl chloride with alternative sulfonating agents (e.g., mesyl chloride) during the first step.

- Stability Assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Tosyl derivatives generally exhibit higher hydrolytic stability than mesyl analogs due to steric hindrance .

- Bioactivity Testing : Screen modified compounds in enzyme inhibition assays (e.g., serine hydrolases) to correlate sulfonyl group electronics with potency .

Q. How should researchers resolve contradictions in reported crystallographic data for similar propanamide derivatives?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water 1:1) and compare unit cell parameters with literature (e.g., CCDC entries).

- Data Reconciliation : If discrepancies arise in bond angles (e.g., C–S–O vs. expected 104°), re-analyze thermal ellipsoids to check for disorder or solvent inclusion .

- Case Study : For N-(4-sulfamoylphenyl)propanamide, hydrogen bonding (N–H···O=S) significantly affects packing, which may explain variations in reported melting points .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.